methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
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Overview
Description
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by its molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is often used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the bromination of a benzopyran precursor followed by esterification. One common method involves the use of sodium-chlor and aluminum chloride as catalysts, with the reaction being carried out at elevated temperatures . The product is then purified through extraction and drying processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Similar in structure but differs in the position of the carboxylate group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Contains a fluorine atom instead of a bromine atom.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A benzothiadiazine derivative with different functional groups.
Uniqueness
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications .
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
SVDPZRSTNCCLBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2)Br)OC1 |
Origin of Product |
United States |
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